2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl Chloride
Overview
Description
2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride is a chemical compound known for its unique structure and properties It contains two trifluoromethyl groups attached to a pyrimidine ring, along with a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the chlorine/fluorine exchange using trichloromethylpyridine . Another approach involves constructing the pyrimidine ring from a trifluoromethyl-containing building block . The direct introduction of trifluoromethyl groups using active species such as trifluoromethyl radicals is also a viable method .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride involves its reactivity with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins . The carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of their functions . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring structure but lack the carbonyl chloride functional group.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and a ketone functional group, offering different reactivity and applications compared to 2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride.
Uniqueness
2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride is unique due to the combination of its trifluoromethyl groups and carbonyl chloride functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6N2O/c8-4(17)2-1-15-5(7(12,13)14)16-3(2)6(9,10)11/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAGVCLDZXWDJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208099 | |
Record name | 2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188781-16-0 | |
Record name | 2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188781-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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